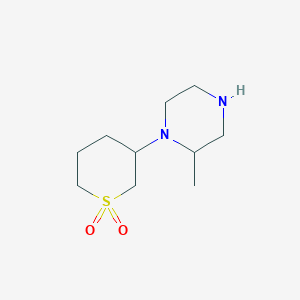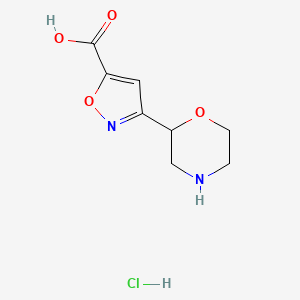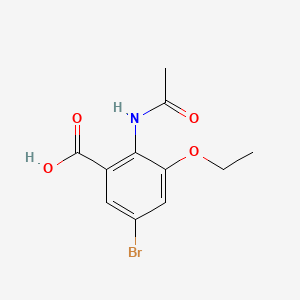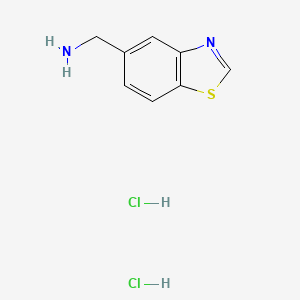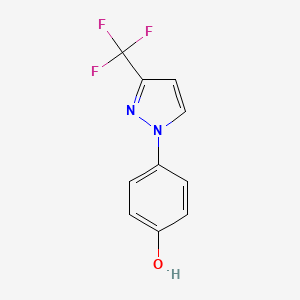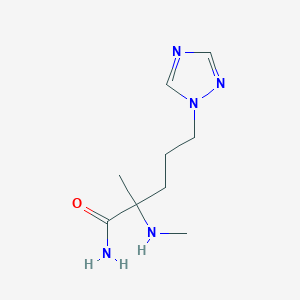
2-Methyl-2-(methylamino)-5-(1h-1,2,4-triazol-1-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(methylamino)-5-(1h-1,2,4-triazol-1-yl)pentanamide is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-5-(1h-1,2,4-triazol-1-yl)pentanamide typically involves the formation of the triazole ring followed by the attachment of the pentanamide moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the amide group through reactions with amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methylamino group or the triazole ring.
Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with modified functional groups or ring structures.
Applications De Recherche Scientifique
2-Methyl-2-(methylamino)-5-(1h-1,2,4-triazol-1-yl)pentanamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(methylamino)-5-(1h-1,2,4-triazol-1-yl)pentanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, which may have similar biological activities.
Amides: Compounds with amide functional groups, which are common in many biologically active molecules.
Uniqueness
The uniqueness of 2-Methyl-2-(methylamino)-5-(1h-1,2,4-triazol-1-yl)pentanamide would lie in its specific combination of functional groups and the resulting biological or chemical properties. Comparative studies with similar compounds would highlight its distinct features and potential advantages.
Propriétés
Formule moléculaire |
C9H17N5O |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-methyl-2-(methylamino)-5-(1,2,4-triazol-1-yl)pentanamide |
InChI |
InChI=1S/C9H17N5O/c1-9(11-2,8(10)15)4-3-5-14-7-12-6-13-14/h6-7,11H,3-5H2,1-2H3,(H2,10,15) |
Clé InChI |
WOOHXNDNXSCPDM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN1C=NC=N1)(C(=O)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)

![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
